molecular formula C11H21ClN2O2 B13077907 tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride

tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride

Cat. No.: B13077907
M. Wt: 248.75 g/mol
InChI Key: XGKKKCQEYSLZAJ-FZRXOQNUSA-N
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Description

tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a bicyclic compound that contains both an amino group and a carboxylate group, making it a versatile building block in organic synthesis .

Preparation Methods

The synthesis of tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride typically involves the following steps:

Chemical Reactions Analysis

tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m0./s1

InChI Key

XGKKKCQEYSLZAJ-FZRXOQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl

Origin of Product

United States

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